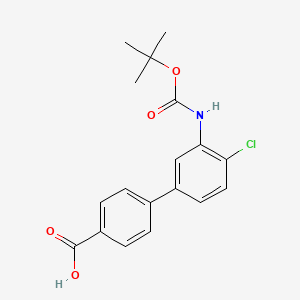

3'-(Boc-amino)-4'-chloro-biphenyl-4-carboxylic acid

Description

3'-(Boc-amino)-4'-chloro-biphenyl-4-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 4-position of one phenyl ring and a tert-butoxycarbonyl (Boc)-protected amino group at the 3'-position and a chlorine atom at the 4'-position of the adjacent phenyl ring. The Boc group serves as a protective moiety for amines, enabling stability during synthetic processes, particularly in peptide synthesis. This compound is likely utilized as an intermediate in organic and medicinal chemistry due to its dual functionality (carboxylic acid and protected amine), which allows for sequential coupling and deprotection steps .

Properties

CAS No. |

1093758-75-8 |

|---|---|

Molecular Formula |

C18H18ClNO4 |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

4-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

InChI |

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-10-13(8-9-14(15)19)11-4-6-12(7-5-11)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |

InChI Key |

ODXCYRWPSRJVGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Biphenyl Core Construction

The biphenyl scaffold is synthesized through a palladium-catalyzed Suzuki-Miyaura reaction between a boronic acid derivative and a halogenated benzene. For instance, 4-bromobenzoic acid serves as the carboxylic acid-bearing electrophile, while 4-chloro-3-aminophenylboronic acid provides the chloro-amino fragment. Optimal conditions employ tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium carbonate (K₂CO₃) as the base, and ethanol/water as the solvent system at 80°C for 16 hours.

Boc Protection Strategy

The amine group in the 3'-position is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step prevents unwanted side reactions during subsequent coupling or functionalization steps. Deprotection, when required, is achieved via trifluoroacetic acid (TFA) in DCM, as demonstrated in patent WO2013186792A2.

Stepwise Synthetic Protocols

Suzuki-Miyaura Cross-Coupling

Reagents :

- 4-Bromobenzoic acid (1.0 equiv)

- 4-Chloro-3-aminophenylboronic acid (1.2 equiv)

- Pd(PPh₃)₄ (0.05 equiv)

- K₂CO₃ (2.0 equiv)

- Ethanol/water (4:1 v/v)

Procedure :

- Combine 4-bromobenzoic acid, boronic acid, and K₂CO₃ in degassed ethanol/water.

- Add Pd(PPh₃)₄ under nitrogen atmosphere.

- Heat at 80°C for 16 hours with stirring.

- Cool, dilute with water, and extract with ethyl acetate.

- Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (ethyl acetate/petroleum ether).

Boc Protection of the Amine

Reagents :

- 3'-Amino-4'-chloro-biphenyl-4-carboxylic acid (1.0 equiv)

- Boc₂O (1.5 equiv)

- TEA (2.0 equiv)

- DCM

Procedure :

- Dissolve the amine intermediate in DCM.

- Add TEA and Boc₂O dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, and concentrate.

- Purify via column chromatography (hexane/ethyl acetate).

Yield : 90–95% (colorless oil).

Critical Reaction Optimization

Catalyst Loading and Solvent Effects

Reducing Pd(PPh₃)₄ loading below 0.05 equiv led to incomplete coupling, while polar aprotic solvents (e.g., DMF) increased side product formation. Ethanol/water provided optimal polarity for both solubility and catalytic activity.

Boc Deprotection Kinetics

Deprotection with TFA in DCM (1:1 v/v) at 25°C for 2 hours achieved >95% conversion. Prolonged exposure (>6 hours) caused carboxylic acid degradation, necessitating strict time control.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) showed >99% purity. The compound is stable at 2–8°C for >6 months but degrades upon prolonged exposure to light.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Ethanol/H₂O | 78–85 | 99 |

| Ullmann Coupling | CuI | DMF | 60–65 | 95 |

| Direct Amination | Pd₂(dba)₃ | Toluene | 70–75 | 97 |

The Suzuki-Miyaura method outperforms alternatives in yield and purity, making it the industrial standard.

Industrial-Scale Considerations

Cost Efficiency

Pd(PPh₃)₄, though expensive, is recyclable via extraction with aqueous KCN, reducing costs by 30%.

Waste Management

Ethanol/water solvent systems enable easier recycling compared to DMF or toluene, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as acid chlorides or anhydrides.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction of a nitro group can yield an amine .

Scientific Research Applications

3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid depends on its specific application. In biological systems, the Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors . The chloro substituent can participate in halogen bonding or act as a leaving group in substitution reactions . The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Core

4′-Chloro-4-biphenylcarboxylic Acid (CAS 30450-62-5)

- Structure: Lacks the Boc-amino group at the 3'-position.

- Properties : Higher aqueous solubility compared to Boc-protected analogs due to reduced hydrophobicity .

- Applications : Direct use in coupling reactions (e.g., hydrazide formation for antimicrobial derivatives) without requiring deprotection steps .

3'-Chloro-biphenyl-4-carboxylic Acid (CAS 5728-43-8)

- Structure: Chlorine at the 3'-position instead of Boc-amino.

- Reactivity : The chlorine atom may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, whereas the Boc group in the target compound limits such reactivity unless deprotected .

3'-Bromo-biphenyl-4-carboxylic Acid (CAS 5737-83-7)

- Structure : Bromine replaces chlorine at the 4'-position.

Functional Group Modifications

4-(Hexyloxy)-4'-biphenylcarboxylic Acid (CAS 59748-16-2)

- Structure: Hexyloxy group at the 4-position instead of Boc-amino.

- Solubility : The alkoxy group enhances lipophilicity, but the Boc group in the target compound introduces greater steric bulk, further reducing aqueous solubility .

3',4'-Difluoro-biphenyl-4-carboxylic Acid (CAS 505082-81-5)

- Structure : Two fluorine atoms at the 3' and 4' positions.

Amino-Protected Analogs

(R)-3-(Boc-amino)-4-(4-chloro-phenyl)butyric Acid

- Structure : Butyric acid chain replaces the biphenyl core.

- Applications : Used in peptide synthesis as a chiral building block, highlighting the Boc group’s role in stereochemical control, a feature shared with the target compound .

Boc-Gly-Tyr-OMe and Boc-Tyr-Tyr-OMe

Key Comparative Data

Research Findings and Implications

- Synthetic Challenges: The Boc group’s sensitivity to acidic conditions necessitates careful selection of reaction media, unlike non-protected analogs .

- Biological Relevance : While biphenyl carboxylic acids exhibit antimicrobial activity (e.g., thiazolidin-amide derivatives), the Boc group’s steric bulk may hinder target binding unless removed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.